molecular formula C10H16O3 B8358323 Methyl 2-(4-formylcyclohexyl)acetate

Methyl 2-(4-formylcyclohexyl)acetate

Cat. No.: B8358323
M. Wt: 184.23 g/mol
InChI Key: KSOMUDRBSXQNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-formylcyclohexyl)acetate is a cyclohexane-derived ester featuring a formyl (-CHO) substituent at the 4-position of the cyclohexyl ring and an acetate ester group. These analogs differ in the functional group attached to the cyclohexyl ring, influencing their reactivity, solubility, and applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2-(4-formylcyclohexyl)acetate

InChI

InChI=1S/C10H16O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h7-9H,2-6H2,1H3

InChI Key

KSOMUDRBSXQNSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC(CC1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between Methyl 2-(4-formylcyclohexyl)acetate (theoretical) and its closest analogs based on available evidence:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
This compound* C₁₀H₁₆O₃ 184.23 4-formyl (-CHO) Theoretical: High electrophilicity due to aldehyde group; potential crosslinking applications.
Methyl 2-(4-oxocyclohexyl)acetate C₉H₁₄O₃ 170.21 4-oxo (keto, C=O) Reactive ketone for nucleophilic additions; used in Horner–Wadsworth–Emmons reactions .
Methyl 2-(4-hydroxycyclohexyl)acetate C₉H₁₆O₃ 172.22 4-hydroxy (-OH) Polar, hydrogen-bonding capability; potential intermediate for drug derivatives .
Methyl 2-(4-oxocyclohexylidene)acetate C₉H₁₂O₃ 168.19 4-oxocyclohexylidene (C=O) Conjugated dienophile; used in Diels-Alder reactions .

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